
1-(2-fluorophenyl)cyclopropanecarboxylic acid
chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

1-(2-

fluorophenyl)cyclopropanecarboxy

lic acid

Cat. No.: B1351642 Get Quote

An In-depth Technical Guide to 1-(2-fluorophenyl)cyclopropanecarboxylic Acid

Core Chemical Properties and Identifiers
1-(2-fluorophenyl)cyclopropanecarboxylic acid is a substituted aromatic carboxylic acid

featuring a cyclopropane ring. The presence of the fluorine atom on the phenyl ring and the

strained cyclopropyl group imparts unique chemical and physical properties, making it a

valuable building block in medicinal chemistry and materials science.

Physicochemical Data
The key physicochemical properties of 1-(2-fluorophenyl)cyclopropanecarboxylic acid are

summarized in the table below. It is important to note that several of these values are predicted

based on computational models.
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Property Value Source

IUPAC Name

1-(2-

fluorophenyl)cyclopropanecarb

oxylic acid

N/A

CAS Number 306298-00-0 [1]

Molecular Formula C₁₀H₉FO₂ [1]

Molecular Weight 180.18 g/mol [1]

Appearance White to light yellow solid [1]

Boiling Point 311.4 ± 35.0 °C (Predicted) [1]

Density 1.361 ± 0.06 g/cm³ (Predicted) [1]

pKa 3.97 ± 0.20 (Predicted) [1]

Storage Temperature
Room Temperature, Sealed in

Dry Conditions
[1]

Spectroscopic Profile
While specific experimental spectra for this exact compound are not readily available in public

literature, a theoretical profile can be established based on the known spectroscopic behavior

of its constituent functional groups.[2]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The

aromatic protons on the fluorophenyl group would appear in the downfield region (approx.

7.0-7.6 ppm), exhibiting complex splitting patterns due to fluorine-proton and proton-proton

coupling. The four protons on the cyclopropane ring are diastereotopic and would present as

complex multiplets in the aliphatic region (approx. 1.0-2.0 ppm). The carboxylic acid proton is

highly deshielded and would appear as a broad singlet far downfield, typically above 10 ppm.

[3][4]

¹³C NMR Spectroscopy: The carbon NMR spectrum would feature a signal for the carbonyl

carbon of the carboxylic acid in the 175-185 ppm range. Aromatic carbons would resonate

between 115-165 ppm, with the carbon directly bonded to the fluorine atom showing a large
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one-bond C-F coupling constant. The quaternary and methylene carbons of the

cyclopropane ring would appear in the upfield region, typically between 10-30 ppm.[5]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad O-H stretching

band for the carboxylic acid, spanning from approximately 2500 to 3300 cm⁻¹.[2] A strong,

sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1700-1725

cm⁻¹.[2] Additional peaks corresponding to aromatic C-H and C=C bonds, as well as the C-F

bond, would also be present.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺)

corresponding to the molecular weight of 180.18. Common fragmentation patterns would

involve the loss of the carboxyl group (-COOH) and other characteristic cleavages of the

phenyl and cyclopropane rings.

Experimental Protocols: Synthesis
A common and effective method for the synthesis of 1-arylcyclopropanecarboxylic acids

involves the cyclopropanation of an arylacetonitrile followed by hydrolysis. This general

approach can be adapted for the synthesis of the target compound.[6]

Plausible Synthesis of 1-(2-
fluorophenyl)cyclopropanecarboxylic acid
Step 1: Synthesis of 1-(2-fluorophenyl)cyclopropanecarbonitrile This step involves the α-

alkylation of a substituted phenylacetonitrile with 1,2-dibromoethane in the presence of a strong

base.

Reactants:

2-(2-fluorophenyl)acetonitrile

1,2-dibromoethane

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional but recommended

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://spectrabase.com/spectrum/GixkZbiYLbg
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://pmc.ncbi.nlm.nih.gov/articles/PMC9898299/
https://www.benchchem.com/product/b1351642?utm_src=pdf-body
https://www.benchchem.com/product/b1351642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent (e.g., water or a biphasic system)

Procedure:

To a solution of 2-(2-fluorophenyl)acetonitrile in the chosen solvent, add the base and

phase-transfer catalyst.

Heat the mixture to approximately 60 °C with vigorous stirring.

Slowly add 1,2-dibromoethane to the reaction mixture.

Maintain the temperature and stirring for several hours until the reaction is complete

(monitored by TLC or GC).

After cooling, extract the product into an organic solvent (e.g., dichloromethane or ethyl

acetate).

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude nitrile.

Step 2: Hydrolysis of 1-(2-fluorophenyl)cyclopropanecarbonitrile The nitrile group is converted

to a carboxylic acid through acidic or basic hydrolysis.

Reactants:

1-(2-fluorophenyl)cyclopropanecarbonitrile

Concentrated hydrochloric acid (HCl) or a strong base like NaOH

Procedure (Acid Hydrolysis):

Add the crude nitrile from Step 1 to an excess of concentrated hydrochloric acid.

Heat the mixture at reflux for several hours. The progress of the hydrolysis can be

monitored by the cessation of ammonia evolution (if basic hydrolysis is used) or by TLC.

Cool the reaction mixture in an ice bath, which should cause the carboxylic acid product to

precipitate.
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Collect the solid product by filtration.

Wash the solid with cold water to remove residual acid.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure 1-(2-fluorophenyl)cyclopropanecarboxylic acid.

Biological Activity and Drug Development
Relevance
While specific biological data for 1-(2-fluorophenyl)cyclopropanecarboxylic acid is not

extensively documented, the 1-phenylcyclopropane carboxamide scaffold is of significant

interest in drug discovery.[6] Derivatives of this class have demonstrated a wide range of

pharmacological activities, including anti-inflammatory, anti-depressive, anti-tumor, and

antimicrobial effects.[6]

The unique conformational rigidity of the cyclopropane ring can help lock a molecule into a

bioactive conformation, potentially increasing binding affinity and potency at a biological target.

[6] Furthermore, the fluorine atom is a common bioisostere for a hydrogen atom in medicinal

chemistry, often introduced to enhance metabolic stability, improve membrane permeability,

and increase binding interactions.[7]

Therefore, 1-(2-fluorophenyl)cyclopropanecarboxylic acid serves as a key intermediate for

the synthesis of novel therapeutic agents, allowing for the exploration of structure-activity

relationships in various drug development programs.[6]
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Caption: Logical overview of the technical data presented in this guide.

General Synthesis Workflow
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Caption: Plausible two-step synthesis route for the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

